molecular formula C24H21ClN4O2 B11276768 9-(4-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11276768
M. Wt: 432.9 g/mol
InChI Key: NOCIDEHBIOFWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with chlorophenyl and methylphenyl groups.

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring and subsequent functionalization with chlorophenyl and methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, methylating agents, and oxidizing agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

    4-ALKYLOXYQUINAZOLINE DERIVATIVES: Known for their kinase inhibitory activity and potential anticancer properties.

    2-(2′-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Used as fluorescent probes and in biological imaging due to their luminescent properties.

    1,3,4-OXADIAZOLE-CONTAINING QUINAZOLINE DERIVATIVES: Studied for their antimicrobial and anticancer activities

The uniqueness of 9-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazoloquinazoline core, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C24H21ClN4O2/c1-14-5-11-17(12-6-14)27-24(31)18-13-26-29-22(15-7-9-16(25)10-8-15)21-19(28-23(18)29)3-2-4-20(21)30/h5-13,22,28H,2-4H2,1H3,(H,27,31)

InChI Key

NOCIDEHBIOFWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)Cl)C(=O)CCC4

Origin of Product

United States

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